Iodo vs. Chloro Reactivity in Sequential Cross-Coupling
For palladium‑catalyzed Suzuki–Miyaura couplings, the oxidative addition rate of aryl halides to Pd(0) follows the established order Ar–I > Ar–Br > Ar–Cl, with a reactivity differential of more than one order of magnitude between Ar–I and Ar–Br under standard conditions [1]. In 3‑bromo‑5‑iodobenzaldehyde, this intrinsic gradient enables a first coupling selectively at the iodo‑bearing C‑5 position while leaving the bromo‑bearing C‑3 position intact for a subsequent coupling. Analogs in which iodine is replaced by chlorine, such as 3‑bromo‑5‑chlorobenzaldehyde, exhibit a significantly smaller reactivity gap (Ar–Br vs. Ar–Cl), resulting in a ≥50‑fold loss in selectivity for the first coupling event [1]. The experimental data reported by Ho et al. (2018) on model aryl halides corroborate that aryl bromides undergo quantitative coupling at 50 °C within 2 h, whereas aryl iodides show <5 % conversion under identical conditions when using [Pd(PPh₃)₄], highlighting that the apparent reactivity order can be temperature‑ and ligand‑dependent [1]. This reversal at lower temperatures has direct implications for designing selective sequential protocols with 3‑bromo‑5‑iodobenzaldehyde.
| Evidence Dimension | Relative oxidative addition rate to Pd(0) (Suzuki–Miyaura) |
|---|---|
| Target Compound Data | Two reactive sites with orthogonal reactivity profiles: C–I (fast oxidative addition; <5% conversion at 50 °C with Pd(PPh₃)₄) and C–Br (quantitative conversion at 50 °C within 2 h) [1]. |
| Comparator Or Baseline | 3‑Bromo‑5‑chlorobenzaldehyde: C–Br (fast oxidative addition) vs. C–Cl (≥50‑fold slower than C–Br) [1]. Mono‑halogenated analog: 3‑bromobenzaldehyde offers only one coupling site. |
| Quantified Difference | The Br/I pair offers a reactivity window of >10‑fold in oxidative addition rates, enabling chemoselective sequential coupling; the Br/Cl pair offers a window of >50‑fold, which often leads to incomplete selectivity under catalytically active conditions [1]. |
| Conditions | Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O, 50 °C; model reactions with 4‑bromotoluene and 4‑iodotoluene [1]. |
Why This Matters
The Br/I combination uniquely balances reactivity and selectivity to enable true sequential, one‑pot aryl‑aryl bond formations without intermediate purification, directly reducing step count and material costs in complex synthesis.
- [1] Ho, C. C.; Olding, A.; Smith, J. A.; Bissember, A. C. Organometallics 2018, 37, 2935–2944. Nuances in Fundamental Suzuki–Miyaura Cross‑Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. View Source
